4-(Ethylamino)pyrimidine-5-carboxylic acid
Overview
Description
“4-(Ethylamino)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular formula of “4-(Ethylamino)pyrimidine-5-carboxylic acid” is C7H9N3O2 . The molecular weight is 167.17 g/mol .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables the synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications
Synthesis of Novel Compounds
4-(Ethylamino)pyrimidine-5-carboxylic acid derivatives have been synthesized and utilized in the formation of various novel compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) synthesized pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused polyheterocyclic systems using 3-amino-2-benzimidazolylthieno[2,3-b]pyridine-5-carboxylate and similar compounds as synthons (Bakhite, Al‐Sehemi, & Yamada, 2005).
Heterocyclic Studies and Synthesis
In the field of heterocyclic chemistry, 4-(Ethylamino)pyrimidine-5-carboxylic acid derivatives have been used to study and synthesize various heterocyclic compounds. Clark and Hitiris (1984) explored the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines using different reagents (Clark & Hitiris, 1984).
Incorporation into DNA
Ethylamino)pyrimidine-5-carboxylic acid derivatives have also been incorporated into DNA. Cadena-Amaro and Pochet (2005) demonstrated the conversion of 4-carboxylic acid into ethyl ester for the preparation of a phosphoramidite derivative suitable for chemical incorporation of modified nucleobase into DNA (Cadena-Amaro & Pochet, 2005).
Co-crystal Formation
Research has also been conducted in the formation of co-crystals using 4-(Ethylamino)pyrimidine-5-carboxylic acid derivatives. Rajam et al. (2018) prepared and characterized co-crystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, exploring hydrogen bonding and crystal structures (Rajam et al., 2018).
Medicinal Chemistry and Drug Synthesis
In the medicinal chemistry field, these derivatives have been synthesized and evaluated for their potential as pharmaceutical compounds. For instance, Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and screened them for antibacterial, antifungal, and antitumor activity (Shanmugasundaram et al., 2011).
properties
IUPAC Name |
4-(ethylamino)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-9-6-5(7(11)12)3-8-4-10-6/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGVXZJNYBDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)pyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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